REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.[C:16](O)(=[O:19])[CH:17]=[CH2:18].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>ClC(Cl)(Cl)C.C(C1CC(=CN(C)C)C=C(C(C)(C)C)C=1O)(C)(C)C>[C:16]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1)(=[O:19])[CH:17]=[CH2:18]
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Name
|
|
Quantity
|
282 g
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Type
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reactant
|
Smiles
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OCCCCOC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
3.35 mol
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)O
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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1.1 L
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Type
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solvent
|
Smiles
|
ClC(C)(Cl)Cl
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Name
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2,6-di-tert-butyl-4-(dimethylaminomethylene)phenol
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Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(C1)=CN(C)C)C(C)(C)C)O
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Name
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petroleum ether
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Quantity
|
2.5 L
|
Type
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solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 60° C.-70° C.
|
Type
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FILTRATION
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Details
|
the precipitate was filtered off
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Type
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WASH
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Details
|
After washing with petroleum ether
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Type
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CUSTOM
|
Details
|
the precipitate was dried for 24 hours at room temperature under reduced pressure
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Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 223.7 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |